(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Pharmaceutical Quality Control Impurity Profiling Chiral Chromatography

Researchers developing mirdametinib ANDA submissions require a stereospecific impurity marker that reliably distinguishes Impurity 3 from its (S)-enantiomer. This (R)-O-substituted hydroxylamine is the definitive reference standard for that purpose. • Enables validated UHPLC method development per ICH guidelines • Traceable to pharmacopeial standards (USP/EP) for GMP QC release testing • Supplied with comprehensive characterization data compliant with regulatory submissions

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 114778-50-6
Cat. No. B039648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
CAS114778-50-6
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CON)C
InChIInChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m1/s1
InChIKeyDCIKEGMDLASJHI-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Mirdametinib Impurity 3


(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine (CAS 114778-50-6) is a chiral O-substituted hydroxylamine featuring a (4R)-2,2-dimethyl-1,3-dioxolane moiety [1]. With the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol, this compound serves as a key synthetic building block and analytical reference standard, most notably identified as Mirdametinib Impurity 3, a known process-related impurity of the FDA-approved MEK inhibitor mirdametinib [2].

Generic Substitution Risks for Mirdametinib Impurity 3


Substituting this compound with a generic, achiral, or alternative chiral O-substituted hydroxylamine is not scientifically justifiable due to the critical role of its specific (R)-stereochemistry in analytical and synthetic applications. The defined (R)-configuration at the dioxolane 4-position is essential for its function as a stereospecific impurity marker in the quality control of mirdametinib, distinguishing it from other process-related impurities, including its (S)-enantiomer [1]. Furthermore, its unique chiral environment dictates its reactivity as a building block in asymmetric synthesis, where the use of a racemate or the incorrect enantiomer would lead to diastereomeric byproducts and compromised enantiomeric purity of the final target molecule [2].

Quantitative Evidence for Mirdametinib Impurity 3


Stereochemical Identity: (R)- vs (S)-Enantiomer

The (R)-enantiomer (CAS 114778-50-6) is specifically designated as Mirdametinib Impurity 3, whereas the (S)-enantiomer (CAS 120564-14-9) is designated as Mirdametinib Impurity 4. Both are supplied as discrete reference standards with detailed characterization data compliant with regulatory guidelines for analytical method development, validation, and quality control (QC) applications in ANDA submissions [1].

Pharmaceutical Quality Control Impurity Profiling Chiral Chromatography

Optical Rotation: (R)- vs (S)-Enantiomer

The (R)-enantiomer (CAS 114778-50-6) exhibits a negative optical rotation, consistent with its (R)-configuration, while the (S)-enantiomer (CAS 120564-14-9) exhibits a positive optical rotation. Specific rotation values are provided in vendor certificates of analysis, with the (R)-enantiomer reported as levorotatory .

Chiral Analysis Stereochemistry Physical Characterization

Salt Form Stability: Hydrochloride vs. Free Base

The compound is commercially available as the free base and as the hydrochloride salt. The hydrochloride salt form (CAS 114778-50-6, Hydrochloride) offers enhanced chemical stability and improved handling characteristics compared to the free base, which is susceptible to decomposition .

Chemical Stability Formulation Synthetic Intermediate Handling

Chemical Purity for Analytical and Synthetic Reliability

Commercially available grades of this compound are routinely offered with purities of 95% or 98%, as determined by HPLC. This high purity is essential for its use as an analytical reference standard and as a synthetic building block where impurities can lead to side reactions and lower yields .

Quality Control Analytical Method Validation Synthetic Chemistry

Application Scenarios for Mirdametinib Impurity 3


Mirdametinib Impurity Profiling Method Development

This compound is the definitive reference standard for identifying and quantifying Mirdametinib Impurity 3 in drug substance and finished product. It is essential for developing and validating stability-indicating UHPLC methods, ensuring compliance with ICH guidelines, and supporting ANDA submissions [1]. Its use is mandated by the specific regulatory designation of Impurity 3, as established in mirdametinib impurity profiling studies [2].

Asymmetric Synthesis: Chiral Building Block

As a chiral O-substituted hydroxylamine, this compound serves as a versatile building block for introducing stereocenters into complex molecules. Its (R)-configuration is critical for the asymmetric synthesis of pharmaceuticals and agrochemicals, where it can be used to construct enantiomerically enriched hydroxylamine ethers or as a chiral auxiliary [3]. The defined stereochemistry ensures the desired biological activity of the final product is achieved.

GMP Reference Standard Procurement

For organizations involved in the commercial manufacturing of mirdametinib, procuring this compound from a supplier that offers traceability to pharmacopeial standards (USP or EP) is crucial. This ensures the reference standard meets the rigorous requirements for QC release testing, stability studies, and ongoing method validation in a GMP environment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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